molecular formula C13H22FNO4 B1403535 Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate CAS No. 1403766-93-7

Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate

Cat. No. B1403535
M. Wt: 275.32 g/mol
InChI Key: KMSGPBYUNPVFDP-UHFFFAOYSA-N
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Description

Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate, also known as 3-fluoro-2-methyl-3-butoxycarbonylamino-cyclobutane-1-carboxylate, is an organic compound used in laboratory experiments and scientific research. It is a colorless, crystalline solid that is soluble in acetonitrile, methanol, and water. This compound has a variety of applications in the scientific community, including in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the study of biochemical and physiological effects. In

Scientific Research Applications

Chemical Analysis and Reaction Studies

  • Gas-Phase and Particulate Reaction Products : Terpinolene, a compound related to Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate, was investigated for its reaction with ozone or the nitrate radical. This study characterized its gas-phase and particulate reaction products, such as aldehydes, ketones, dicarbonyls, and carboxylic acids (Harrison & Wells, 2013).

Synthesis and Characterization

  • Synthesis for PET Tracers : The synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a new tumor-avid amino acid for positron emission tomography (PET), has been documented, showcasing the application in imaging technologies (Shoup & Goodman, 1999).

  • Beta-Adrenergic Blocking Agents : The synthesis and study of a series of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, which includes derivatives of the compound, have been explored. These compounds exhibited potential in cardiovascular applications (Large & Smith, 1982).

  • Chemical Reactions Pathway : A study reported on compounds derived from simple carbonyl precursors, highlighting the diverse chemical pathways and reactions involving compounds similar to Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate (Salian et al., 2015).

  • Antimicrobial Agents Synthesis : The synthesis and characterization of substituted Phenyl Azetidines as potential antimicrobial agents were explored, providing insights into the medicinal chemistry applications of derivatives of the compound (Doraswamy & Ramana, 2013).

Advanced Material Development

  • Manufacturing Intermediate for Medical Applications : A scalable synthesis of a related compound, used as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, was described. This shows the compound's relevance in advanced pharmaceutical manufacturing (Li et al., 2012).

  • Fluorescent Amino Acid Derivatives : The synthesis of a highly fluorescent amino acid derivative has been described, highlighting its use in peptide studies and as a sensitive analytical probe (Szymańska et al., 2003).

  • Solid-Phase Synthesis of Quinoxalines : The compound's derivatives were used in the synthesis of quinoxalines, demonstrating its application in the field of organic chemistry (Attanasi et al., 2001).

  • Radical Addition Rate Constants : The study of absolute rate constants for the addition of 1-[(tert-butoxy)carbonyl]ethyl radical onto cyclic alkenes, which relates to the compound, highlights its importance in understanding reaction kinetics in organic chemistry (Knuhl et al., 2001).

  • Organometallic Analogues of Antibiotics : Research into the synthesis of planar chiral organometallic compounds containing carboxylic acid derivatives, like the compound , underscores its potential in medicinal chemistry, particularly as analogues for drug candidates (Patra et al., 2012).

properties

IUPAC Name

propan-2-yl 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-8(2)18-10(16)13(6-9(14)7-13)15-11(17)19-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSGPBYUNPVFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701115346
Record name Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate

CAS RN

1403766-93-7
Record name Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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